![molecular formula C12H15N B13448418 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is a heterocyclic compound that features a spiro connection between a cyclobutane ring and a quinoline moiety. This unique structure imparts significant rigidity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] involves the Stollé reaction. This reaction typically uses 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride, followed by cyclocondensation with various nucleophiles . The reaction conditions often include refluxing in anhydrous toluene with a slight excess of oxalyl chloride .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated spiro compounds.
Wissenschaftliche Forschungsanwendungen
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for developing new pharmaceuticals with specific biological targets.
Wirkmechanismus
The mechanism of action for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The spiro structure provides rigidity, which can enhance binding affinity and specificity to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]: This compound has a similar spiro structure but with a cyclohexane ring instead of a cyclobutane ring.
6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones: These compounds feature a spiro connection with a pyrroloquinoline moiety.
Uniqueness
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] is unique due to its specific spiro connection between a cyclobutane ring and a quinoline moiety. This structure imparts distinct chemical and biological properties that are not found in compounds with different spiro connections .
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane] |
InChI |
InChI=1S/C12H15N/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12/h1-2,4-5,13H,3,6-9H2 |
InChI-Schlüssel |
MJWJLZSFEHORER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CCC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-9-phosphabicyclo[4.2.1]nonane](/img/structure/B13448337.png)
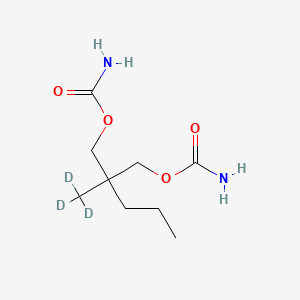
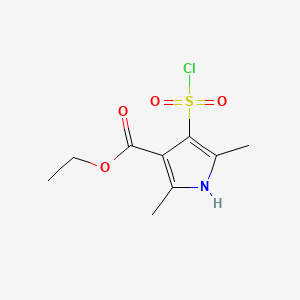
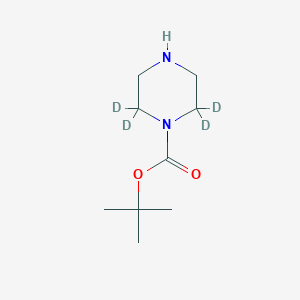

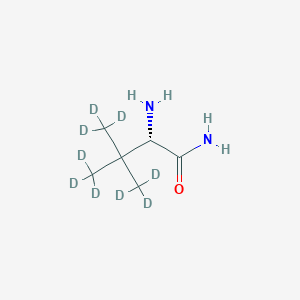
![Pyrano[3,2-d]-1,3-dioxin alpha-D-Glucopyranose Derivative](/img/structure/B13448381.png)
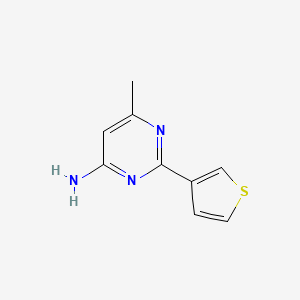
![7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-isoquinoline](/img/structure/B13448391.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)

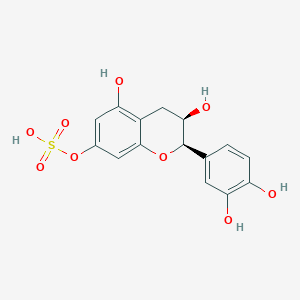
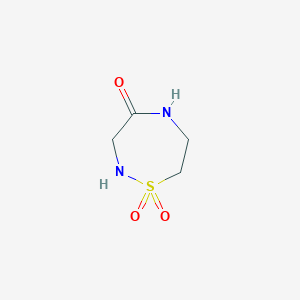
![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B13448419.png)
